molecular formula C16H15NO B063496 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile CAS No. 175135-33-8

2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile

Cat. No. B063496
M. Wt: 237.3 g/mol
InChI Key: HNTNMUACVLPQQK-UHFFFAOYSA-N
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Description

The compound 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile is a chemical entity with potential relevance in the field of organic chemistry and material science. While specific studies directly addressing this compound are limited, insights can be gleaned from related research on its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of similar compounds often involves reactions like Friedel-Crafts alkylations, employing acetonitrile as a solvent or reagent due to its polar nature. For instance, studies demonstrate the synthesis of complex heterocycles and functionalized aryl compounds utilizing acetonitrile and derivatives thereof (Khalik, 1997), (Pan, Zhang, Zhu, 2015).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and computational studies, offers insights into the electronic configuration, bonding patterns, and geometric arrangements in molecules. For instance, DFT and TD-DFT/PCM calculations provide detailed structural, spectroscopic characterizations, and reactivity profiles of related compounds (Wazzan, Al-Qurashi, Faidallah, 2016).

Chemical Reactions and Properties

Chemical reactions involving acetonitrile or its derivatives often lead to a variety of functionalized products. For example, radical cyanomethylation/arylation reactions using acetonitrile as the radical precursor have been demonstrated to access oxindoles, highlighting the versatility of acetonitrile in organic synthesis (Pan, Zhang, Zhu, 2015).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, and solubility, are crucial for understanding its behavior in different environments. Although specific data on 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile is not readily available, related research on acetonitrile and its derivatives provides a basis for inferring its physical characteristics based on structural similarities.

Chemical Properties Analysis

The chemical properties of compounds like 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile, including reactivity patterns, stability under various conditions, and interaction with other chemical entities, can often be predicted from studies on similar molecules. For example, the reactivity of acetonitrile derivatives in electrophilic substitution reactions or as nucleophiles in radical processes indicates a broad range of chemical behaviors that could be relevant (Frech, Blacque, Schmalle, Berke, 2006).

Scientific Research Applications

Advanced Oxidation Processes (AOPs)

Compounds with similar structures may undergo advanced oxidation processes, which are used to degrade recalcitrant compounds in environmental settings. For instance, studies on acetaminophen degradation via AOPs have shown the production of various by-products, suggesting potential pathways for the environmental breakdown of complex organic molecules, including those related to "2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile" (Qutob et al., 2022).

Oxidative Stress Biomarkers

The study of oxidative stress biomarkers in human body fluids can be related to understanding the metabolic and environmental impact of various compounds, including "2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile". Research on 8-oxo-7,8-dihydroguanine and 8-oxo-7,8-dihydro-2′-deoxyguanosine concentrations provides insights into oxidative DNA damage and its potential implications for compounds with similar structures (Hu et al., 2015).

Environmental Fate and Behavior

Understanding the environmental fate and behavior of compounds like "2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile" can be informed by studies on similar chemicals. Research on parabens, for example, has revealed their ubiquitous presence in surface waters and sediments, raising concerns about the continuous introduction of synthetic chemicals into the environment and their biodegradability (Haman et al., 2015).

Analytical Chemistry Applications

The development of analytical methods for detecting and quantifying chemical compounds in various matrices is crucial for understanding their properties and impacts. Studies focused on the synthesis of intermediates and analytical methods provide valuable knowledge for the analysis of complex organic molecules, including "2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile" (Qiu et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P280, P305+P351+P338 .

properties

IUPAC Name

2-[4-[(4-methylphenyl)methoxy]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-13-2-4-15(5-3-13)12-18-16-8-6-14(7-9-16)10-11-17/h2-9H,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTNMUACVLPQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379146
Record name {4-[(4-Methylphenyl)methoxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile

CAS RN

175135-33-8
Record name 4-[(4-Methylphenyl)methoxy]benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(4-Methylphenyl)methoxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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